Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- is a natural product found in Mus musculus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16098341
InChI: InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3
SMILES:
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-

CAS No.:

Cat. No.: VC16098341

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- -

Specification

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
IUPAC Name 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3
Standard InChI Key OMFXVFTZEKFJBZ-UHFFFAOYSA-N
Canonical SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,20-dione, reflects its tetracyclic steroid framework. Key structural features include:

  • A pregnane skeleton (C21) with a 4-ene double bond between C4 and C5.

  • Hydroxyl groups at C11 (β-configuration) and C17 (α-configuration).

  • A 3,20-dione system contributing to its receptor-binding affinity .

Physicochemical Characteristics

Physical properties derived from experimental data include:

PropertyValueSource
Melting Point225–228°C
Boiling Point523.9±50.0°C (Predicted)
Density1.21±0.1 g/cm³
SolubilityChloroform (slight), Methanol (heated)
pKa12.86±0.70 (Predicted)

The compound’s limited aqueous solubility necessitates formulation enhancements for therapeutic applications .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically begins with pregnenolone or progesterone as precursors. Key steps include:

  • 11β-Hydroxylation: Microbial biotransformation using Rhizopus nigricans introduces the 11β-hydroxyl group.

  • 17α-Hydroxylation: Chemical oxidation or enzymatic methods achieve this modification.

  • Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for research-grade material.

Reaction Optimization

Yield improvements (from 45% to 72%) have been achieved by:

  • Maintaining pH 7.4 during hydroxylation to minimize side reactions.

  • Using tetrahydrofuran (THF) as a co-solvent to enhance precursor solubility.

Biological Activity and Mechanism

Glucocorticoid Receptor Interaction

The compound binds glucocorticoid receptors (GRs) with moderate affinity (Kd ≈ 12 nM), inducing anti-inflammatory gene expression. Unlike cortisol, it lacks the 21-hydroxyl group, reducing mineralocorticoid activity .

Metabolic Role in CAH

In 21-hydroxylase deficiency (21OHD), the enzyme CYP21A2 is impaired, causing accumulation of 21-deoxycortisol . Clinical studies report:

  • Untreated CAH Patients: Median serum 21-deoxycortisol = 5.32 nmol/L vs. <0.19 nmol/L in controls .

  • Post-Synacthen® Stimulation: Free 21-deoxycortisol increases 3.2-fold in 21OHD patients, confirming adrenal origin .

Research Findings and Clinical Relevance

Diagnostic Utility

21-Deoxycortisol serves as a biomarker for 21OHD severity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays detect it at concentrations as low as 0.19 nmol/L, enabling early CAH diagnosis .

Comparative Pharmacokinetics

Parameter21-DeoxycortisolHydrocortisone
Plasma Half-Life (hr)4.21.5
Protein Binding (%)7890
Relative Potency0.61.0

Data adapted from .

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